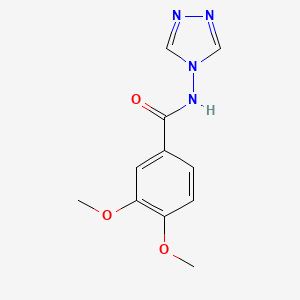![molecular formula C11H11N5 B14143177 5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine CAS No. 361364-74-1](/img/structure/B14143177.png)
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of tetrazolopyrimidines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine typically involves the reaction of 1-phenylbutane-1,3-dione with aromatic aldehydes and 5-aminotetrazole monohydrate. This reaction is carried out under solvent-free conditions at temperatures ranging from 160°C to 170°C, without the need for a catalyst . The reaction yields colorless or light yellow crystalline solids that are soluble in chloroform, DMSO, and DMF, but insoluble in water and hexane .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis methods described above can be scaled up for industrial applications. The solvent-free synthesis approach is particularly advantageous for industrial production due to its simplicity and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form aromatic tetrazoloquinazolines.
Substitution: It reacts with α,β-unsaturated carbonyl compounds to form derivatives of tetrahydrotetrazolo[5,1-b]quinazolines.
Common Reagents and Conditions
Oxidation: Sodium methoxide in methanol is commonly used as a reagent for oxidation reactions.
Substitution: The reaction with α,β-unsaturated carbonyl compounds is typically carried out in methanol in the presence of sodium methoxide.
Major Products
Oxidation: Aromatic tetrazoloquinazolines.
Substitution: Derivatives of tetrahydrotetrazolo[5,1-b]quinazolines.
Applications De Recherche Scientifique
5-Methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives exhibit a broad spectrum of biological activities, including antitumor, antiviral, antimicrobial, hypoglycemic, antipyretic, and antioxidant activities.
Materials Science: The unique structural features of the compound make it a potential candidate for the development of new materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine involves its ability to form strong enzyme-substrate complexes in biological media. This interaction is facilitated by the compound’s tetrazolo[1,5-a]pyrimidine core, which can interact with various molecular targets and pathways . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazolo[5,1-b]quinazolines: These compounds are synthesized from 5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine and exhibit similar biological activities.
Dihydropyrimidin-2-one Derivatives: These compounds also exhibit a broad spectrum of biological activities and share structural similarities with this compound.
Uniqueness
This compound is unique due to its ability to form strong enzyme-substrate complexes and its broad spectrum of biological activities. Its structural features also make it a versatile building block for the synthesis of more complex heterocyclic compounds.
Propriétés
Numéro CAS |
361364-74-1 |
|---|---|
Formule moléculaire |
C11H11N5 |
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
5-methyl-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C11H11N5/c1-8-7-10(9-5-3-2-4-6-9)16-11(12-8)13-14-15-16/h2-7,10H,1H3,(H,12,13,15) |
Clé InChI |
IDMQIZDTPHMAHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(N2C(=NN=N2)N1)C3=CC=CC=C3 |
Solubilité |
20 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


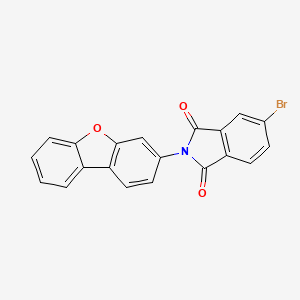
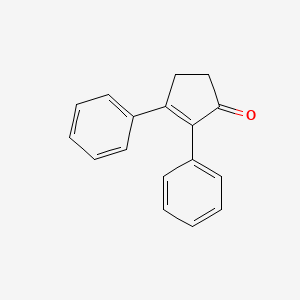
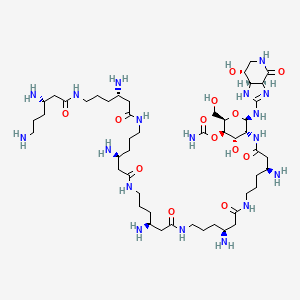
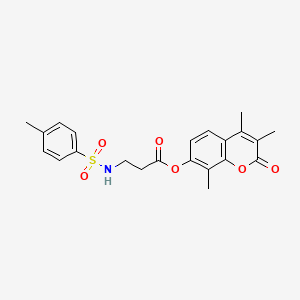
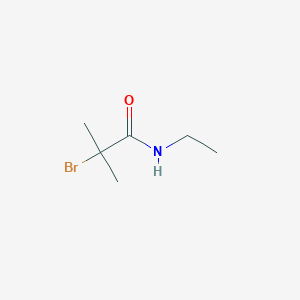
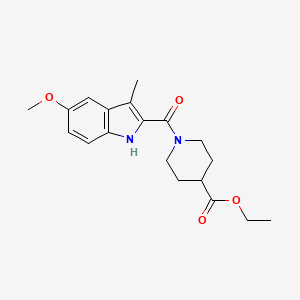
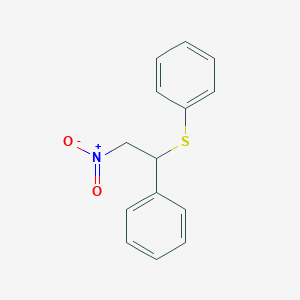
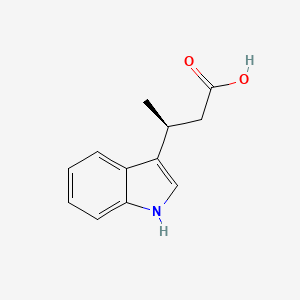
![4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid](/img/structure/B14143137.png)

![N~1~-[2-(Pyridin-4-yl)propyl]ethane-1,2-diamine](/img/structure/B14143142.png)
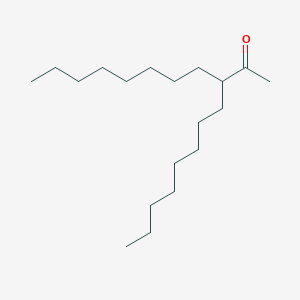
![(5E)-1-[2-(cyclohex-1-en-1-yl)ethyl]-5-{[(3,3-diphenylpropyl)amino]methylidene}-2-sulfanylpyrimidine-4,6(1H,5H)-dione](/img/structure/B14143165.png)
